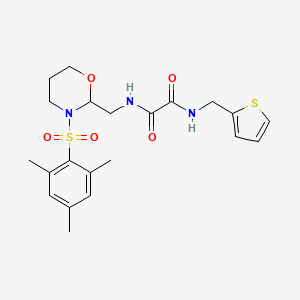

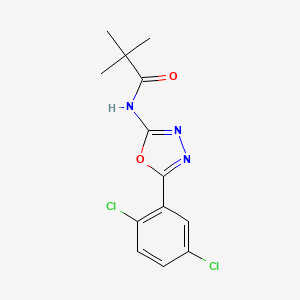

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione is a novel chemical entity that appears to be related to a class of compounds with significant biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the piperazine ring and the pyrimidine-2,4-dione core, are recurrent in various synthetic compounds that have been reported to exhibit herbicidal and medicinal properties.

Synthesis Analysis

The synthesis of related compounds involves starting materials such as methyl N-substituted iminomonoacetate and involves steps like cyclization and spectral analysis for structure confirmation. For instance, novel 1-phenyl-piperazine-2,6-diones were prepared using a facile synthetic route, and their structures were established by 1H-NMR, 13C-NMR, and GC/MS . Similarly, the synthesis of piperazine-1-yl-1H-indazole derivatives, which share a common piperazine moiety with the compound , was described as simple and efficient, with spectral analysis used for characterization .

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been elucidated using various spectroscopic techniques. For example, the structure of 1-phenyl-piperazine-2,6-diones was confirmed by 1H-NMR, 13C-NMR, and GC/MS . These techniques are crucial for determining the arrangement of atoms within the molecule and confirming the successful synthesis of the desired compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include regiospecific displacement, amination of mercapto derivatives, and intramolecular nucleophilic displacement cyclization reactions . These reactions are key to forming the complex structures seen in these compounds, which may include multiple rings and functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with similar structures have been studied to some extent. For example, the herbicidal activities of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds were evaluated, and some showed good activity against certain plant species . This suggests that the compound may also possess interesting biological properties that could be explored further.

科学的研究の応用

Chemical Synthesis and Derivative Formation

- The compound has been involved in chemical synthesis processes, such as Mannich reactions, yielding various pyrimidine derivatives with potential biological activities. A related compound, 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, underwent reactions with piperazine to form bis-(piperazin-1-yl) derivatives (Meshcheryakova, Kataev, & Munasipova, 2014).

Antagonist Activity in Biomedical Research

- Piperazine derivatives, including those similar to the compound , have been studied for their antagonist activity on 5-HT2 and alpha 1 receptors. These compounds have potential applications in treating disorders related to these receptors (Watanabe et al., 1992).

Agricultural Applications

- Derivatives of the compound have shown significant herbicidal activity. For example, novel 1-phenyl-piperazine-2,6-diones displayed potent herbicidal effects, highlighting its potential in agricultural contexts (Li et al., 2005).

Luminescent Properties and Photo-Induced Electron Transfer

- The luminescent properties of naphthalimides with piperazine substituents, structurally related to the target compound, have been investigated. These compounds can be used as pH probes and in studying photo-induced electron transfer processes (Gan et al., 2003).

Antimicrobial Activity

- Some pyrimidine-piperazin derivatives have demonstrated significant antimicrobial activity against various microorganism strains. This underlines the potential of such compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Synthesis and Docking Studies

- Docking studies of piperazine-1-yl-1H-indazole derivatives, which share structural similarities with the compound, have been conducted to explore their medicinal chemistry potential (Balaraju, Kalyani, & Laxminarayana, 2019).

特性

IUPAC Name |

6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(2-methylphenyl)-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O2/c1-15-6-2-4-8-17(15)26-20(27)14-19(23-21(26)28)25-12-10-24(11-13-25)18-9-5-3-7-16(18)22/h2-9,14H,10-13H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBXXRHDLLGRDEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C=C(NC2=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(2-fluorophenyl)piperazin-1-yl)-3-(o-tolyl)pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Benzyl-1-phthalazinyl)sulfanyl]-1-pyridiniumolate](/img/structure/B3012336.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)

![(R)-tert-Butyl 3-[(pyridin-3-ylmethyl)amino]piperidine-1-carboxylate](/img/structure/B3012339.png)

![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-cyanoacetamide](/img/structure/B3012340.png)

![7-morpholino-N-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3012341.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B3012345.png)

![N-(4-ethoxyphenyl)-2-[7-{[(4-ethylphenyl)amino]methyl}-6-oxo[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl]acetamide](/img/structure/B3012351.png)

![N-(benzo[b]thiophen-5-yl)-2,5-dimethoxybenzamide](/img/structure/B3012353.png)